N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-23(19-10-12-22(13-11-19)28-21-8-2-1-3-9-21)25-17-24(27)15-14-18-6-4-5-7-20(18)16-24/h1-13,27H,14-17H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCQOMETVKWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2-Tetralone (1,2,3,4-Tetrahydro-2-Naphthalenone)
2-Tetralone serves as the foundational precursor for generating the hydroxy-substituted tetralin core. Reduction of the ketone group introduces the critical hydroxyl functionality:
Step 1: Ketone Reduction to 2-Hydroxytetralin
- Reagents : Sodium borohydride (NaBH₄) in methanol
- Conditions : 0°C to room temperature, 4–6 hours
- Yield : 85–92% (based on analogous reductions in)
Mechanism :
$$
\text{2-Tetralone} \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{2-Hydroxytetralin} + \text{H}2\text{O}
$$
Step 2: Aminomethyl Group Introduction
The Mannich reaction enables installation of the methylamine sidechain at the 2-position:
- Reagents : Formaldehyde (37% aqueous), ammonium chloride, hydrochloric acid
- Conditions : Reflux in ethanol, 8–12 hours
- Yield : 60–75% (estimated from)
Reaction Scheme :
$$
\text{2-Hydroxytetralin} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \xrightarrow{\text{HCl/EtOH}} \text{(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine}
$$
Challenges :
- Competing over-alkylation requires careful stoichiometric control.
- Hydroxyl group participation may necessitate transient protection (e.g., trimethylsilyl chloride).
Synthesis of 4-Phenoxybenzoyl Chloride
Ullmann Coupling for Ether Formation
4-Phenoxybenzoic acid is synthesized via copper-catalyzed coupling of phenol with 4-iodobenzoic acid:
Step 3: Acid Chloride Formation
Activation of the carboxylic acid for subsequent amide coupling:
Reaction :
$$
\text{4-Phenoxybenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Phenoxybenzoyl chloride} + \text{HCl} + \text{SO}2
$$
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Classical two-phase coupling using in-situ generated acid chloride:
- Reagents : 4-Phenoxybenzoyl chloride, tetralin-derived amine, NaOH (10%)
- Conditions : 0–5°C, vigorous stirring, 1–2 hours
- Yield : 65–72% (extrapolated from)
Limitations :
- Hydroxyl group in tetralin may require protection (e.g., TBS ether) to prevent side reactions.
Phosphorus Oxychloride-Mediated Coupling
Adapted from triazolo-thiadiazole syntheses:
- Reagents : POCl₃, 4-phenoxybenzoic acid, amine
- Conditions : Reflux in anhydrous dichloromethane, 6 hours
- Yield : 70–80%
Advantages :
- POCl₃ acts as both acid activator and dehydrating agent.
- Suitable for sterically hindered amines.
Carbodiimide Coupling (EDCl/HOBt)
Modern peptide synthesis approach for sensitive substrates:
- Reagents : EDCl, HOBt, DIPEA in DMF
- Conditions : Room temperature, 12–18 hours
- Yield : 75–85% (based on)
Optimization :
- Excess EDCl (1.5 eq) improves conversion.
- Hydroxyl group remains unprotected due to mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | Aqueous, 0–5°C | 65–72% | Moderate | Industrial |
| POCl₃-mediated | Anhydrous, reflux | 70–80% | High | Pilot scale |
| EDCl/HOBt | RT, DMF | 75–85% | Very High | Lab-scale |
Key Observations :
- EDCl/HOBt offers superior yields and purity but requires costly reagents.
- POCl₃ method balances yield and scalability for intermediate-scale production.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Insights
While no crystallographic data exists for the target compound, analogous amides (e.g.,) exhibit planar amide bonds with dihedral angles <10° between aromatic systems. Hydrogen bonding between the hydroxyl group and amide carbonyl is anticipated, influencing solid-state packing.
Spectroscopic Fingerprints
Predicted NMR (DMSO-d₆) :
- ¹H NMR : δ 7.8–7.6 (m, 2H, ArH), 7.4–7.3 (m, 5H, OPh), 7.1–6.9 (m, 4H, tetralin), 4.8 (s, 1H, OH), 3.6–3.4 (m, 2H, CH₂NH), 2.9–2.7 (m, 4H, tetralin CH₂)
- ¹³C NMR : δ 167.5 (CONH), 158.2 (OPh), 132.1–115.3 (aromatic C), 69.8 (C-OH), 45.2 (CH₂NH)
IR (KBr) :
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Equivalents | Cost Contribution |
|---|---|---|---|
| 4-Iodobenzoic acid | 320 | 1.1 | 35% |
| EDCl | 850 | 1.5 | 28% |
| POCl₃ | 12 | 3.0 | 9% |
Recommendation : POCl₃-mediated coupling provides the best cost-to-yield ratio for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the phenoxy group or to convert the amide to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of naphthoquinone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives or dephenoxylated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzamide derivatives and related bicyclic systems described in the evidence. Key differences in substituents, synthesis routes, and spectroscopic properties are highlighted.
Structural Analogues
a) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
- Structure : Substituted benzamide with a 4-chlorophenyl group, methoxy, and methyl substituents.
- Key Differences: Lacks the tetrahydronaphthalene moiety present in the target compound. Contains a chlorine atom instead of a phenoxy group, which may reduce π-π stacking interactions compared to the target compound.
- Synthesis : Prepared via amide coupling, similar to methods used for benzamide derivatives in .
b) (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Structure : Sulfonamide with a naphthalene group and methoxyphenyl substituent.
- Key Differences: Sulfonamide vs. The naphthalene system provides greater aromaticity than the partially saturated tetrahydronaphthalene in the target compound.
c) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structure : Triazole-thiones with sulfonyl and difluorophenyl groups.
- Key Differences: Triazole core vs. benzamide backbone reduces conformational flexibility. Sulfonyl groups enhance polarity compared to the target compound’s phenoxy group.
Physicochemical Properties
Spectroscopic Signatures
- IR Spectroscopy: The target compound’s hydroxy group would exhibit a broad O–H stretch (~3200–3600 cm⁻¹), absent in sulfonamide or triazole derivatives. Phenoxy C–O–C stretch (~1250 cm⁻¹) contrasts with sulfonyl S=O stretches (~1350 cm⁻¹) in compounds .
- NMR: The tetrahydronaphthalene protons would show complex splitting patterns (e.g., diastereotopic CH₂ groups), similar to naphthalene derivatives in . Aromatic protons in the phenoxy group would resonate near δ 6.8–7.5 ppm, comparable to benzamide signals in .
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 331.4 g/mol. The compound features a tetrahydronaphthalene core, which is known for its structural versatility and potential for biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : The starting material 2-hydroxy-1,2,3,4-tetrahydronaphthalene is reacted with an alkylating agent to introduce the methyl group.
- Amidation Reaction : The resultant intermediate undergoes an amidation reaction with 4-phenoxybenzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes and receptors involved in various cellular signaling pathways.
- Pathways Modulation : It appears to modulate pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to significant biological effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- In vitro Studies : The compound has shown cytotoxic effects on various cancer cell lines. For example, it was observed to inhibit cell proliferation in breast cancer cell lines with an IC50 value indicating significant potency.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and markers of inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on MCF7 cells | Significant reduction in cell viability and induction of apoptosis at higher concentrations |
| Study 2 | Assess anti-inflammatory activity in rat models | Decreased expression of TNF-alpha and IL-6 post-treatment |
| Study 3 | Investigate pharmacokinetics | Demonstrated favorable absorption and distribution characteristics in vivo |
Q & A
Q. What are the common synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, often involving condensation of β-naphthol derivatives with substituted benzaldehydes and amines. For example, a related naphthalene-benzamide derivative was synthesized by stirring β-naphthol, benzaldehyde, and ethylenediamine in ethanol for 72 hours at room temperature, followed by purification via crystallization from methanol:water (4:1) . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control, and stoichiometric ratios to minimize side reactions. Coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are often used for amide bond formation in analogous benzamide syntheses .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton and carbon environments (e.g., aromatic protons at δ 6.88–7.75 ppm, amide carbonyl at δ 170–175 ppm) .
- IR : Hydroxyl (-OH) and amide (-C=O) stretches appear at 3300–3530 cm and 1650–1700 cm, respectively .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 292.07 [M]) confirm molecular weight .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What solvents and purification methods are optimal for isolating this compound?
Ethanol and chloroform are common solvents due to their ability to dissolve aromatic intermediates. Purification involves extraction (e.g., chloroform/water partitioning) and crystallization (methanol:water mixtures). Column chromatography may be used for complex mixtures, though crystallization yields ~75% purity in optimized protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in spectral peaks (e.g., shifted NMR signals due to substituent effects) require comparative analysis with reference compounds and computational validation (e.g., DFT calculations for predicted chemical shifts). For instance, a structural misidentification in a related phenoxybenzamide variant was resolved by re-examining coupling constants and C DEPT spectra to distinguish between methoxy and phenoxy groups .
Q. What experimental design strategies improve yield in large-scale synthesis?
A split-plot design with randomized blocks can optimize variables like temperature, solvent polarity, and catalyst loading. For example, a study on analogous naphthalene derivatives used a factorial design to identify ethanol as the optimal solvent, increasing yields from 60% to 75% . Reaction monitoring via TLC or HPLC ensures intermediate stability and reduces byproducts.
Q. How do pH and temperature affect the stability of this compound in biological assays?
Fluorescence intensity studies on similar benzamides show pH-dependent behavior: maximal stability is observed at pH 6–8, with degradation at extremes (e.g., hydrolysis at pH < 4 or >10). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, suggesting storage at 4°C for long-term stability .
Q. What methodologies are used to assess the environmental fate of this compound?
Environmental persistence is evaluated via:
- Hydrolysis studies : Monitoring degradation in aqueous buffers at varying pH.
- Photolysis : Exposure to UV light to simulate sunlight-driven breakdown.
- Ecotoxicology assays : Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
Contradictions and Challenges
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
Contradictory bioactivity results (e.g., varying IC values in enzyme inhibition assays) may arise from differences in assay conditions (e.g., buffer composition, cell lines). Standardizing protocols (e.g., using ATP-based luminescence for kinase assays) and validating with positive controls (e.g., staurosporine) can improve reproducibility .
Q. What are the limitations of current synthetic methods for this compound?
Key limitations include:
- Costly reagents : Ionic liquids or specialized coupling agents increase production costs .
- Low scalability : Multi-step syntheses with intermediate purifications reduce throughput.
- Side reactions : Competing esterification or oxidation requires strict anhydrous conditions .
Methodological Recommendations
Q. How can researchers optimize HPLC analysis for this compound?
Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min. Detection at 254 nm provides optimal resolution for benzamide derivatives. Spike samples with internal standards (e.g., caffeine) to validate retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
